p-Sulfamylbenzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Sulfamylbenzamidoxime: This compound is known for its distinctive chemical structure, which includes a sulfonamide group and an amidoxime group, making it a versatile molecule in both organic synthesis and biological applications.
Mechanism of Action
Target of Action
p-Sulfamylbenzamidoxime is a type of sulfonamide, a class of antimicrobial drugs that are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
The compound’s mode of action is primarily based on its structural similarity to para-aminobenzoic acid (PABA), an endogenous substrate . By mimicking PABA, this compound competitively inhibits the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids and amino acids, so its depletion leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, likely involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial component needed for nucleic acid and protein synthesis. This leads to the cessation of bacterial growth and eventually bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Sulfamylbenzamidoxime typically involves the reaction of sulfanilamide with hydroxylamine under specific conditions. The process begins with the preparation of sulfanilamide, which is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Sulfamylbenzamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide and amidoxime functional groups, which can interact with different reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, p-Sulfamylbenzamidoxime is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antibacterial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial strains and viruses .
Medicine: In the medical field, this compound is being explored for its potential use in developing new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.
Comparison with Similar Compounds
Sulfanilamide: A related compound with similar antibacterial properties.
Benzamidoxime: Shares the amidoxime functional group but lacks the sulfonamide group.
Sulfanilamidoxime: Combines features of both sulfanilamide and amidoxime.
Uniqueness: p-Sulfamylbenzamidoxime is unique due to the presence of both sulfonamide and amidoxime groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
N'-hydroxy-4-sulfamoylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(10-11)5-1-3-6(4-2-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZXMZEEYPHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.